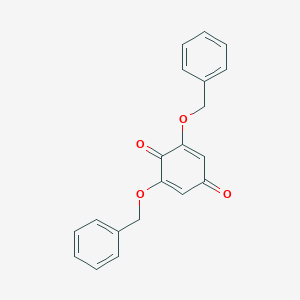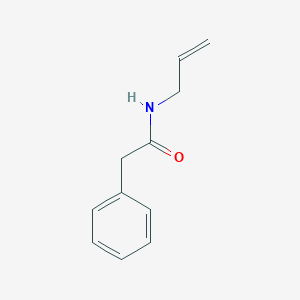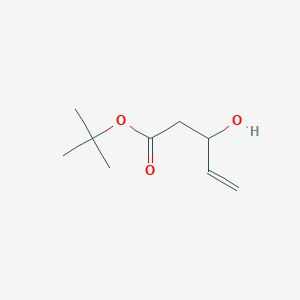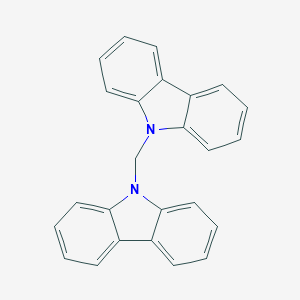
9-(9H-Carbazol-9-ylmethyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(9H-Carbazol-9-ylmethyl)-9H-carbazole is a polycyclic aromatic hydrocarbon that is widely used in scientific research. This compound is synthesized through various methods and has been found to have many biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole is not fully understood. However, it is believed to act as a hole-transporting material in OLEDs and OPVs. It is also believed to have a high electron mobility, which makes it an attractive material for use in organic semiconductors.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole. However, it has been found to be non-toxic and biocompatible, making it a promising material for use in biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole in lab experiments is its high purity and stability. It is also a relatively inexpensive material, which makes it accessible to researchers. However, one of the limitations of using this compound is its low solubility in common solvents, which can make it difficult to work with in certain applications.
Orientations Futures
There are many future directions for the use of 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole in scientific research. One area of future research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of future research is the exploration of new applications for this compound in the field of organic electronics and semiconductors. Additionally, there is potential for the use of 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole in biomedical applications, such as drug delivery and tissue engineering.
Méthodes De Synthèse
There are various methods of synthesizing 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole. One of the most common methods is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the reaction of 9-bromo-9H-carbazole with 9-(trimethylsilylmethyl)carbazole in the presence of a palladium catalyst and a base. The reaction results in the formation of 9-(9H-Carbazol-9-ylmethyl)-9H-carbazole.
Applications De Recherche Scientifique
9-(9H-Carbazol-9-ylmethyl)-9H-carbazole has many scientific research applications. It is commonly used in the field of organic electronics as a material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). It has also been found to have potential applications in the field of organic semiconductors.
Propriétés
Numéro CAS |
6510-63-0 |
|---|---|
Nom du produit |
9-(9H-Carbazol-9-ylmethyl)-9H-carbazole |
Formule moléculaire |
C25H18N2 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
9-(carbazol-9-ylmethyl)carbazole |
InChI |
InChI=1S/C25H18N2/c1-5-13-22-18(9-1)19-10-2-6-14-23(19)26(22)17-27-24-15-7-3-11-20(24)21-12-4-8-16-25(21)27/h1-16H,17H2 |
Clé InChI |
ZHENGQSAYATKAZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CN4C5=CC=CC=C5C6=CC=CC=C64 |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CN4C5=CC=CC=C5C6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B189208.png)
![4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B189209.png)
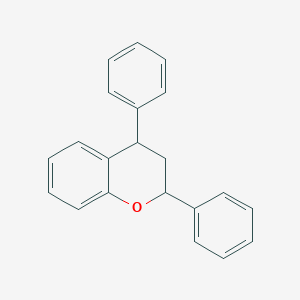
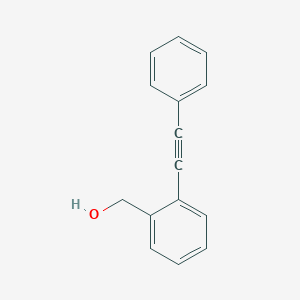
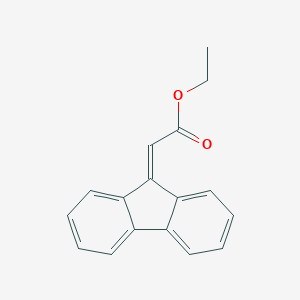
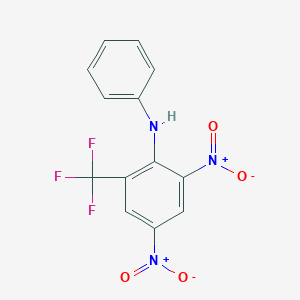
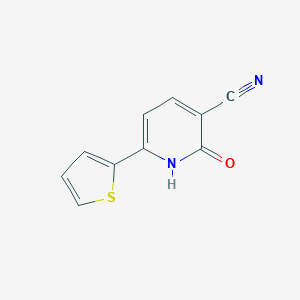
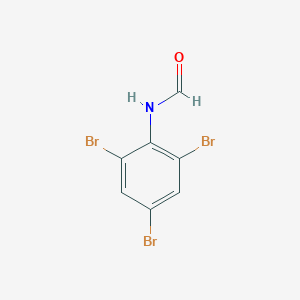
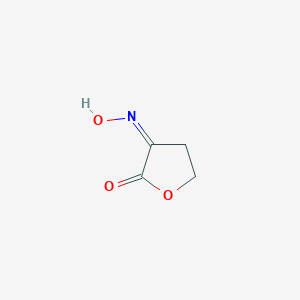
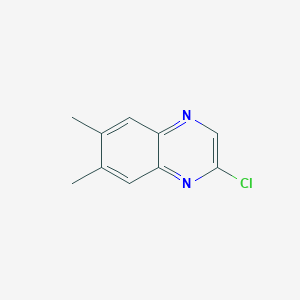
![2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile](/img/structure/B189224.png)
